molecular formula C7H5Br2NO2 B051839 Methyl 2,6-dibromopyridine-4-carboxylate CAS No. 119308-57-5

Methyl 2,6-dibromopyridine-4-carboxylate

Cat. No.: B051839
CAS No.: 119308-57-5
M. Wt: 294.93 g/mol
InChI Key: XGHFPTMUVIDZNF-UHFFFAOYSA-N
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Description

Methyl 2,6-dibromopyridine-4-carboxylate is an organic compound with the molecular formula C7H5Br2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and a carboxylate group at the 4 position on the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,6-dibromopyridine-4-carboxylate can be synthesized through several methods. One common method involves the bromination of methyl nicotinate, followed by esterification. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dibromopyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2,6-dibromopyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,6-dibromopyridine-4-carboxylate involves its interaction with specific molecular targets. The bromine atoms and carboxylate group facilitate binding to enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

    Methyl 2,6-dichloropyridine-4-carboxylate: Similar structure with chlorine atoms instead of bromine.

    Methyl 2,6-diphenylpyridine-4-carboxylate: Contains phenyl groups instead of bromine atoms.

    Methyl nicotinate: Lacks the bromine atoms and has a simpler structure.

Uniqueness: Methyl 2,6-dibromopyridine-4-carboxylate is unique due to the presence of bromine atoms, which enhance its reactivity and binding affinity in chemical and biological systems. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2,6-dibromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHFPTMUVIDZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598228
Record name Methyl 2,6-dibromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119308-57-5
Record name Methyl 2,6-dibromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound PBr3 (21.8 ml, 0.232 mol) was loaded into a 250 ml three-neck flask cooled in a room temperature water bath under a flow of nitrogen. Br2 (11.9 ml, 0.231 mol) was then added dropwise with stirring to PBr3 to yield a yellow solid (PBr5). 30 minutes was taken for addition of Br2. P2O5 (12.0 g, 0.083 mol) was then added and the solid mixture was mixed well with a spatula under a flow of nitrogen. A reflux condenser was added via a connection to a water-filled bubbler, to trap evolved HBr. The mixture was heated to 98° C. for 2 hours and then cooled to room temperature. Citrazinic acid (20.0 g, 0.128 mol) was then added and the solid was mixed thoroughly with a spatula under a flow of nitrogen. The mixture was heated at 185° C. for 8 hours. The mixture was cooled back to room temperature. Methanol (150 ml) was slowly added (the reaction with methanol was exothermic, causing the solution to reflux). After the addition of methanol, the mixture was stirred until room temperature. Solid NaHCO3 was added slowly until bubbling stopped. After which, water (300 ml) was added and then additional NaHCO3 was added until the bubbling stopped. A brown solid product was collected with filtration. The solid was washed with water and dried at room temperature under air. The product was purified by silica gel column using hexanes/ethyl acetate (9:1) as a solvent. The final pure white product was obtained by recrystallization from methanol/water: 19.02 g (50.0%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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